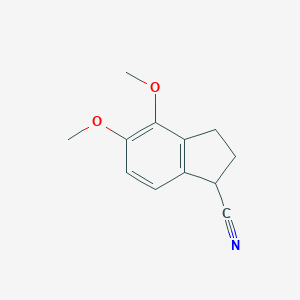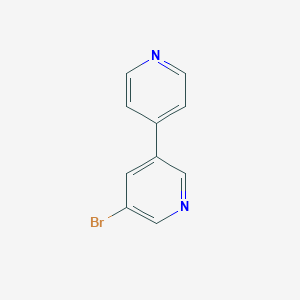
ACETAMIDE,2-CHLORO-N-(2-ETHOXYETHYL)-N-PHENYL-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group and an ethoxyethyl group attached to the acetanilide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- typically involves the reaction of 2-chloroacetanilide with 2-ethoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{2-chloroacetanilide} + \text{2-ethoxyethylamine} \rightarrow \text{Acetanilide, 2-chloro-N-(2-ethoxyethyl)-} ]
The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.
化学反应分析
Types of Reactions
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of the chloro group or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetanilide derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced products, respectively.
科学研究应用
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition or as a model compound in biochemical assays.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Acetanilide, 2-chloro-N-(2-ethoxyethyl)- involves its interaction with specific molecular targets. The chloro and ethoxyethyl groups may play a role in its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving enzyme inhibition, receptor binding, or other biochemical interactions.
相似化合物的比较
Similar Compounds
- 2-chloroacetanilide
- N-(2-ethoxyethyl)acetanilide
- N-phenylacetamide
Uniqueness
Acetanilide, 2-chloro-N-(2-ethoxyethyl)- is unique due to the presence of both a chloro group and an ethoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds. These functional groups can influence its reactivity, solubility, and interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
102411-00-7 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC 名称 |
2-chloro-N-(2-ethoxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-8-14(12(15)10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
InChI 键 |
ABQSXHQIAIWLAX-UHFFFAOYSA-N |
SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
规范 SMILES |
CCOCCN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
102411-00-7 |
同义词 |
2-chloro-N-(2-ethoxyethyl)-N-phenyl-acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)
